4-Fluoro-3,5-bis-trifluoromethylpyridine
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Overview
Description
4-Fluoro-3,5-bis-trifluoromethylpyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom and two trifluoromethyl groups attached to the pyridine ring.
Preparation Methods
One common method is the nucleophilic substitution of chlorine in 4-chloro-3,5-bis-trifluoromethylpyridine with a fluorinating agent such as potassium fluoride (KF) . Another approach involves the direct fluorination of a suitable pyridine precursor using reagents like Selectfluor® . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Fluoro-3,5-bis-trifluoromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other substituents.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar fluorinated pyridines can undergo such reactions under appropriate conditions.
Condensation Reactions: The compound can be used in condensation reactions to form more complex molecules, particularly in the synthesis of agrochemicals and pharmaceuticals.
Common reagents used in these reactions include potassium fluoride, Selectfluor®, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
4-Fluoro-3,5-bis-trifluoromethylpyridine has several scientific research applications:
Agrochemicals: The compound is used as an intermediate in the synthesis of pesticides and herbicides, contributing to crop protection and pest control.
Pharmaceuticals: It serves as a building block for the development of drugs with enhanced biological activity and stability.
Materials Science: The unique properties of fluorinated pyridines make them valuable in the development of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-bis-trifluoromethylpyridine is primarily attributed to the presence of fluorine atoms and trifluoromethyl groups, which influence the compound’s reactivity and interaction with biological targets. The electron-withdrawing nature of these groups can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in pharmaceuticals or disruption of metabolic processes in agrochemicals.
Comparison with Similar Compounds
4-Fluoro-3,5-bis-trifluoromethylpyridine can be compared to other fluorinated pyridines, such as:
2,3,5-Trifluoromethylpyridine: Used in similar applications but with different substitution patterns affecting its reactivity and properties.
3,4-Difluoropyridine: Another fluorinated pyridine with distinct chemical behavior due to the position of fluorine atoms.
Pentafluoropyridine: Exhibits unique properties due to the presence of multiple fluorine atoms, making it highly reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C7H2F7N |
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Molecular Weight |
233.09 g/mol |
IUPAC Name |
4-fluoro-3,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-5-3(6(9,10)11)1-15-2-4(5)7(12,13)14/h1-2H |
InChI Key |
VPPIMIDFUBGSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
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